molecular formula C18H20N2O B13660367 (3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B13660367
M. Wt: 280.4 g/mol
InChI Key: JGHYNVSYTNERGK-UHFFFAOYSA-N
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Description

(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a complex organic compound with a unique structure that includes a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Phenylethyl Group: This step often involves the use of chiral catalysts to ensure the correct stereochemistry.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

3-(1-phenylethylamino)-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(14-7-3-2-4-8-14)19-17-12-11-15-9-5-6-10-16(15)20-18(17)21/h2-10,13,17,19H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHYNVSYTNERGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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